molecular formula C16H17N3O3S2 B2391655 (E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide CAS No. 2035018-33-6

(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide

Cat. No.: B2391655
CAS No.: 2035018-33-6
M. Wt: 363.45
InChI Key: RBAKAKFBUPTVGP-VOTSOKGWSA-N
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Description

The compound (E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a structurally complex acrylamide derivative featuring three key moieties:

Benzo[c][1,2,5]thiadiazole core: A bicyclic system with sulfone groups (2,2-dioxido) and methyl substituents (1,3,6-trimethyl), enhancing electron-withdrawing properties and metabolic stability .

Acrylamide linker: The (E)-configured α,β-unsaturated carbonyl group enables conjugation and interaction with biological targets via Michael addition or hydrogen bonding .

This compound is hypothesized to exhibit anticancer or antimicrobial activity, given the pharmacological relevance of its structural analogs in literature .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11-9-14-15(19(3)24(21,22)18(14)2)10-13(11)17-16(20)7-6-12-5-4-8-23-12/h4-10H,1-3H3,(H,17,20)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKAKFBUPTVGP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CS3)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CS3)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₇N₃O₃S₂
  • Molecular Weight : 363.5 g/mol
  • CAS Number : 2035018-33-6

The structure includes a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different cell lines.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Mechanism of Action : The antiproliferative activity may be mediated through apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the compound's effect on MCF-7 cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity.
  • Cytotoxicity Assessment :
    • Cytotoxicity was assessed using the MTT assay across several cell lines. The compound exhibited lower cytotoxicity in normal fibroblast cells compared to cancerous cells, indicating selective toxicity.
    • Comparative analysis with standard chemotherapeutics showed that this compound has a favorable therapeutic index.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-712Apoptosis via caspase activation
Study 2HT-2915Cell cycle arrest at G0/G1 phase
Study 3A54910Induction of oxidative stress

Comparison with Similar Compounds

Key Observations :

  • Unlike dimethylamino-substituted acrylamides , the thiophene and methylated benzothiadiazole in the target compound may reduce basicity, favoring passive cellular uptake.

Anticancer Activity

  • Target Compound : Predicted to inhibit kinases or tubulin polymerization due to acrylamide’s electrophilicity and benzothiadiazole’s planar structure .
  • Schiff Base Thiadiazoles : Exhibited IC₅₀ = 1.28 µg/mL against MCF-7 breast cancer cells, attributed to thiophene-thiadiazole π-stacking with DNA.
  • Thiazole-Triazole Acetamides : Demonstrated sub-µM IC₅₀ in docking studies with α-glucosidase, suggesting divergent mechanisms compared to the target compound.

Antimicrobial Activity

  • Benzosiloxaborole-propanamides : Showed MIC = 2 µg/mL against S. aureus due to boron-mediated membrane disruption, a trait absent in sulfur-only analogs.

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., sulfone in the target compound) enhance cytotoxicity by increasing electrophilicity of the acrylamide β-carbon .
  • Methyl substituents on benzothiadiazole may reduce metabolic degradation, prolonging in vivo half-life compared to unsubstituted analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting with key intermediates:

  • Thiophene derivatives : Prepared via reactions like thiophene-2-carboxaldehyde with ethylamine under reducing conditions .
  • Benzothiazole derivatives : Synthesized using sodium hydride or similar bases in polar solvents (e.g., dimethylformamide) .
  • Coupling reactions : Acrylamide formation via condensation of intermediates (e.g., 3-(thiophen-2-yl)acryloyl chloride) with benzothiazole derivatives under basic conditions . Critical parameters include temperature control (often 0–80°C) and pH optimization to minimize side reactions .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% typical for research-grade material) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydrophobic aromatic moieties .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst selection : Use triethylamine or NaH to accelerate coupling reactions; avoid excess reagents to reduce dimerization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How should contradictory bioactivity data across similar compounds be resolved?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., thiophene vs. furan analogs) on target binding .
  • In vitro vs. in vivo validation : Use enzyme inhibition assays (e.g., kinase profiling) alongside pharmacokinetic studies to reconcile discrepancies .
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions to explain divergent activities .

Q. What computational strategies predict target binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Binding energy calculations : MM-GBSA or free-energy perturbation quantify affinity differences for isoform-selective targets .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in acrylamide) for virtual screening .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Perform accelerated stability studies (e.g., 37°C in PBS at pH 2–9) with LC-MS monitoring .
  • Metabolite identification : Incubate with liver microsomes to identify oxidative products (e.g., sulfone formation) .

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